molecular formula C11H10O4 B1395533 Ethyl 3-hydroxybenzofuran-2-carboxylate CAS No. 91181-95-2

Ethyl 3-hydroxybenzofuran-2-carboxylate

Cat. No.: B1395533
CAS No.: 91181-95-2
M. Wt: 206.19 g/mol
InChI Key: LZMVMKXUQAQMJQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group at the 2-position and a hydroxyl group at the 3-position. It has a molecular weight of 206.19 g/mol and exhibits a melting point of 70.5-71.5°C .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxybenzofuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, it has been observed to interact with certain proteins involved in oxidative stress response, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular responses to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then participate in further biochemical reactions. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for certain cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxybenzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method is advantageous due to the availability of starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline) . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-hydroxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position, which imparts different chemical and biological properties.

    Benzofuran-2-carboxylic acid: Lacks the ethyl ester and hydroxyl groups, resulting in different reactivity and applications.

    3-Hydroxybenzofuran: Lacks the carboxylate group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

ethyl 3-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVMKXUQAQMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-hydroxybenzofuran-2-carboxylate in the synthesis of benzofuran analogs of anthranilic acid derivatives?

A1: this compound serves as a crucial starting material for synthesizing the target benzofuran analogs. The abstract states that it is prepared through a single-pot synthesis using methyl salicylate and diethylbromomalonate []. This compound then reacts with various aromatic amines in the presence of hydrochloric acid to produce ethyl-3-arylaminobenzofuran-2-carboxylates, which are the desired benzofuran analogs of anthranilic acid derivatives [].

Q2: What are the advantages of using microwave irradiation compared to conventional heating in synthesizing ethyl-3-arylaminobenzofuran-2-carboxylates from this compound?

A2: The research highlights that microwave irradiation offers a faster reaction time compared to conventional heating while achieving comparable yields []. Furthermore, the microwave-assisted synthesis eliminates the use of solvents, reducing the risk of explosions during the process []. This method proves to be simpler, safer, and more time-efficient for synthesizing the desired benzofuran analogs.

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